molecular formula C14H12N6O3S2 B11366878 4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11366878
M. Wt: 376.4 g/mol
InChI Key: YBJHWMSPNXZDQA-UHFFFAOYSA-N
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Description

4-METHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a thiadiazole ring, a pyrimidinyl group, and a sulfamoyl phenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the thiadiazole intermediate.

    Attachment of the Sulfamoyl Phenyl Group: The final step involves the sulfonation of the phenyl ring followed by the coupling of the sulfamoyl group to the thiadiazole-pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-METHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-METHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Uniqueness

4-METHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a thiadiazole ring and a sulfamoyl phenyl group, which imparts distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse therapeutic effects compared to similar compounds.

Properties

Molecular Formula

C14H12N6O3S2

Molecular Weight

376.4 g/mol

IUPAC Name

4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C14H12N6O3S2/c1-9-12(24-20-18-9)13(21)17-10-3-5-11(6-4-10)25(22,23)19-14-15-7-2-8-16-14/h2-8H,1H3,(H,17,21)(H,15,16,19)

InChI Key

YBJHWMSPNXZDQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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